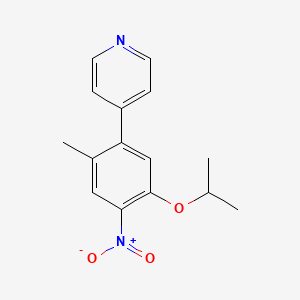

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Descripción general

Descripción

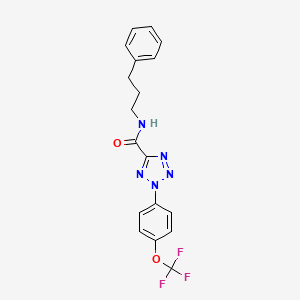

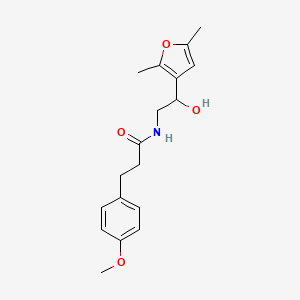

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine, also known as 4-IPMP, is a chemical compound with a variety of uses in scientific research. It is an organic compound composed of a pyridine ring and a nitrophenyl group, with an isopropoxy substituent at the para position of the phenyl ring. This compound is used as a reagent in various organic syntheses, and has also been studied for its potential in various applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Insecticidal Activity

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine and related pyridine derivatives have shown potential in agricultural science, particularly as insecticides. For instance, a study explored the synthesis and toxicity of various pyridine derivatives against the cowpea aphid, Aphis craccivora Koch, a significant pest in agriculture. The research revealed that one of the synthesized compounds exhibited insecticidal activity approximately four times greater than that of the commercial insecticide acetamiprid, highlighting the potential of these compounds in pest control (Bakhite et al., 2014).

Nonlinear Optics

The field of nonlinear optics, which is crucial for various applications like optical data storage and telecommunications, has also benefited from research on pyridine derivatives. A study on molecular complexation of pyridine derivatives aimed at creating noncentrosymmetric structures for enhanced nonlinear optical (NLO) behavior. This research indicated that specific pyridine complexes exhibit second harmonic generation (SHG) activity, an essential property for NLO applications (Muthuraman et al., 2001).

Cerebral Protective Agents

Another significant application area is in the development of cerebral protective agents. Research has been conducted on novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives for their potential anti-anoxic activity, which could be critical in treating conditions like stroke or other cerebral ischemic events (Kuno et al., 1993).

Chemical Kinetics and Reaction Mechanisms

The kinetics and mechanisms of reactions involving pyridine derivatives are also a vital area of study, providing insights into reaction pathways and efficiencies. For instance, the kinetics of pyridinolysis of various nitrophenyl S-methyl thiocarbonates were studied to understand the reaction mechanisms, which have implications in synthetic chemistry and pharmaceuticals (Castro et al., 2004).

Crystal and Optical Properties

In the field of material sciences, studies on pyridine derivatives have contributed to understanding crystal and optical properties. For example, research on high transparent polyimides containing pyridine and biphenyl units aimed to understand their synthesis, thermal, mechanical, crystal, and optical properties, which is crucial for developing new materials for technological applications (Guan et al., 2015).

Propiedades

IUPAC Name |

4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOUMVPHJHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1032903-62-0 | |

| Record name | 5-METHYL-2-ISOPROPYLOXY-4-(PYRIDINE-4-YL)-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)

![2-(2-(diethylamino)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2615808.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenecarboxamide](/img/structure/B2615811.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2615814.png)